Reversan

Vue d'ensemble

Description

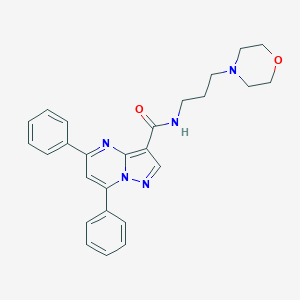

Reversan est un composé connu pour son rôle d'inhibiteur de la protéine 1 associée à la résistance aux médicaments multiples (MRP1). Il s'agit d'un dérivé de la pyrazolopyrimidine avec une structure moléculaire qui comprend un groupe N-(3-morpholinopropyl)carboxamide en position 3 et deux cycles phényle en positions 5 et 7. This compound a suscité l'attention en raison de sa capacité à améliorer l'efficacité des médicaments chimiothérapeutiques en inhibant le transporteur MRP1, qui est souvent surexprimé dans diverses cellules cancéreuses .

Méthodes De Préparation

La synthèse de Reversan implique plusieurs étapes. Une méthode rapportée comprend la réaction d'amidation assistée par micro-ondes du 3-carboéthoxy-5,7-diphénylpyrazolo[1,5-a]pyrimidine (ester) avec des amines primaires. Cette réaction est catalysée par du gel de silice et aboutit à la formation de this compound et de ses analogues structurels. Le précurseur de type ester est obtenu en utilisant la réaction NaF/alumine du 5-amino-3-carboéthoxy-1H-pyrazole avec les chalcones, suivie de l'élimination de l'hydrogène à l'aide de persulfate de sodium (Na2S2O8). Ces réactions sont effectuées dans des conditions sans solvant en utilisant des catalyseurs hétérogènes, ce qui rend le processus efficace et évolutif .

Analyse Des Réactions Chimiques

Reversan subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes, conduisant à la formation de nouveaux dérivés. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. .

Applications De Recherche Scientifique

Neuroblastoma Treatment

Neuroblastoma is a pediatric cancer characterized by high levels of MRP1 expression, which contributes to the resistance against standard chemotherapy. Research has demonstrated that Reversan can significantly increase the sensitivity of neuroblastoma cells to vincristine and etoposide without increasing toxicity to normal tissues.

- Case Study Findings:

- In murine models, this compound was administered alongside vincristine and etoposide, resulting in a marked reduction in tumor size compared to controls treated with chemotherapy alone.

- Toxicity assessments indicated that this compound did not exacerbate the side effects typically associated with these chemotherapeutic agents, suggesting its safety profile is favorable for clinical use .

Other Cancer Types

While most studies focus on neuroblastoma, preliminary data suggest potential applications for this compound in other cancers exhibiting MRP1 overexpression. For instance:

- Breast Cancer: Research is ongoing to evaluate the effectiveness of this compound in enhancing the efficacy of taxanes and anthracyclines.

- Leukemia: Similar studies are being conducted to assess its role in overcoming drug resistance in acute myeloid leukemia (AML).

Pharmacological Implications

This compound's ability to inhibit MRP1 highlights its potential as an adjunct therapy in various pharmacological contexts:

- Combination Therapies: By integrating this compound with existing chemotherapy regimens, clinicians may improve patient outcomes and reduce relapse rates associated with drug-resistant tumors.

- Drug Development: The identification of this compound has spurred interest in developing additional MRP1 inhibitors that could be used in combination therapies or as standalone treatments for resistant cancers.

Research Findings and Data Tables

The following table summarizes key findings from studies evaluating the efficacy and safety of this compound:

Mécanisme D'action

Reversan exerts its effects by inhibiting the multidrug resistance-associated protein 1 (MRP1) transporter. MRP1 is an ATP-binding cassette transporter that pumps chemotherapeutic drugs out of cancer cells, leading to drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration of these drugs, thereby enhancing their efficacy. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with the MRP1 transporter and modulate its activity .

Comparaison Avec Des Composés Similaires

Reversan est unique parmi les inhibiteurs de MRP1 en raison de sa grande puissance et de sa faible toxicité. Il est six à huit fois plus puissant que d'autres inhibiteurs connus des transporteurs de médicaments, tels que le vérapamil, la difloxacine, le probénécide et le PAK104P. Les composés similaires comprennent d'autres dérivés de la pyrazolopyrimidine et divers inhibiteurs de MRP1. This compound se distingue par ses caractéristiques structurales spécifiques et sa capacité à améliorer l'index thérapeutique des médicaments chimiothérapeutiques sans augmenter leur toxicité .

Activité Biologique

Reversan is a novel compound recognized for its role as a selective inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). Its primary significance lies in its potential to enhance the efficacy of chemotherapeutic agents in treating various cancers, particularly those exhibiting multidrug resistance (MDR). This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound functions by inhibiting MRP1, a key transporter implicated in the efflux of chemotherapeutic drugs from cancer cells. By blocking this transporter, this compound increases the intracellular accumulation of anticancer drugs, thereby reversing drug resistance. The compound has been shown to enhance the effectiveness of standard chemotherapy agents such as vincristine and etoposide in preclinical models of neuroblastoma, a common pediatric cancer characterized by MRP1 overexpression .

In Vitro Studies

In vitro studies demonstrated that this compound significantly increased the accumulation of doxorubicin (DOX) in MRP1-overexpressing cell lines. The results indicated a dose-dependent relationship where higher concentrations of this compound led to greater intracellular levels of DOX. This effect was quantitatively assessed using flow cytometry, confirming that this compound effectively inhibited the efflux of DOX mediated by MRP1 .

| Concentration of this compound (μM) | Intracellular DOX Accumulation (Mean ± SD) |

|---|---|

| 0 | 100 ± 10 |

| 5 | 150 ± 15 |

| 10 | 200 ± 20 |

| 20 | 300 ± 30 |

In Vivo Studies

In vivo experiments conducted on murine models showed that the combination of this compound with vincristine did not increase toxicity compared to vincristine alone. Mice treated with this combination exhibited enhanced tumor regression without significant adverse effects. The study monitored weight loss and general health indicators, concluding that this compound could be safely integrated into chemotherapy regimens .

Case Studies

Several case studies have highlighted the clinical implications of using this compound in cancer treatment:

- Neuroblastoma Treatment : A study involving neuroblastoma-bearing mice demonstrated that administration of this compound alongside standard chemotherapy resulted in a marked increase in survival rates compared to controls receiving chemotherapy alone. The tumors showed significant reduction in size, indicating effective reversal of drug resistance .

- Breast Cancer Models : In another case study utilizing breast cancer cell lines with high MRP1 expression, treatment with this compound enhanced sensitivity to doxorubicin. The combination therapy resulted in improved cell death rates compared to doxorubicin treatment alone, supporting the potential for this compound as an adjunct therapy in breast cancer management .

Safety Profile

One of the notable attributes of this compound is its non-toxic nature when administered alone or in combination with chemotherapeutics. In animal studies, no significant adverse effects were observed at therapeutic doses. This safety profile positions this compound as a promising candidate for further clinical development aimed at overcoming MDR in various cancers .

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWCLQFAZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367845 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313397-13-6 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.